tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1394947-77-3
VCID: VC2772644
InChI: InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C=N1)O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate

CAS No.: 1394947-77-3

Cat. No.: VC2772644

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate - 1394947-77-3

Specification

CAS No. 1394947-77-3
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name tert-butyl 4-hydroxypyrazole-1-carboxylate
Standard InChI InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Standard InChI Key JONQFHXWXAHHHX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C=N1)O
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C=N1)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate (CAS: 1394947-77-3) consists of a pyrazole heterocyclic core with two key functional groups: a hydroxyl group at the 4-position and a tert-butyloxycarbonyl protecting group attached to one of the nitrogen atoms in the pyrazole ring . This specific structural arrangement creates a molecule with distinctive chemical and physical properties that make it useful for various synthetic applications.

ParameterValue
CAS Number1394947-77-3
IUPAC Nametert-butyl 4-hydroxypyrazole-1-carboxylate
PubChem Compound ID121252364
InChIInChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3
InChIKeyJONQFHXWXAHHHX-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)O
European Community Number107-832-4

Physical and Chemical Properties

tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate exists as a solid at ambient temperature . Its physical and chemical properties contribute significantly to its behavior in chemical reactions and its utility as a synthetic intermediate.

Table 2: Physical and Chemical Properties of tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.19 g/mol
Physical StateSolid
XLogP3-AA1.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass184.08479225 Da

The compound's moderate lipophilicity (XLogP3-AA: 1.1) indicates a balance between hydrophilic and lipophilic characteristics . This property, combined with its hydrogen-bonding capabilities (one donor and four acceptors), contributes to its solubility profile and potential interactions with biological systems, making it particularly relevant for pharmaceutical applications.

Synthesis and Preparation Methods

Direct Synthesis Approaches

ParameterRecommendation
Storage TemperatureAmbient/Room temperature
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month
Solubility EnhancementHeat to 37°C and use ultrasonic bath

Applications in Chemical Research

Role as a Synthetic Intermediate

tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate serves primarily as an intermediate in organic synthesis. The presence of both the hydroxyl group and the protected nitrogen provides multiple sites for further functionalization, making it a versatile building block for constructing more complex molecules.

One documented application involves the use of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in reactions with other compounds and potassium carbonate (K₂CO₃) in acetonitrile to synthesize new chemical entities. This exemplifies its utility in creating more complex molecular architectures through carefully controlled synthetic transformations.

Analytical Characterization

Spectroscopic Data

While specific spectroscopic data for tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is limited in the available literature, insights can be gained from data for structurally related compounds. For instance, the 1H NMR spectrum of the related compound tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has been reported as:

"1H NMR (400 MHz, DMSO) δ 9.93 (s, 1H), 9.04 (s, 1H), 8.22 (s, 1H), 1.61 (s, 9H)."

For tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate, one would expect similar chemical shifts for the pyrazole protons and the tert-butyl group, with the notable difference being the absence of the aldehyde proton at approximately 9.93 ppm and potentially the presence of a hydroxyl proton signal.

Computational Chemistry Aspects

The structural identifiers provided in the literature, such as InChI and SMILES notations , enable computational chemistry approaches to study tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate. These computational methods can provide insights into the compound's electronic structure, reactivity patterns, and potential interactions with biological macromolecules, complementing experimental studies.

Structure-Activity Relationships

Functional Group Contributions

The structural features of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate contribute significantly to its chemical behavior and utility:

  • The pyrazole ring provides a heterocyclic core with specific electronic properties and reactivity patterns.

  • The hydroxyl group at the 4-position serves as a potential site for further functionalization through various reactions such as esterification, etherification, or oxidation.

  • The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms:

    • Differentiates between the two nitrogen atoms in the pyrazole ring

    • Provides temporary protection during multi-step syntheses

    • Can be selectively removed under acidic conditions to enable further transformations at that position

These structural elements collectively determine the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Comparison with Related Compounds

While tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate shares structural similarities with other N-protected pyrazole derivatives, its specific combination of functional groups distinguishes it from related compounds. For instance, compared to tert-butyl 4-formyl-1H-pyrazole-1-carboxylate , the presence of a hydroxyl group instead of an aldehyde significantly alters its reactivity profile and potential applications.

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate1394947-77-3C₈H₁₂N₂O₃Hydroxyl group at 4-position
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate821767-61-7C₉H₁₂N₂O₃Aldehyde group at 4-position

Future Research Directions

Integration into Medicinal Chemistry

The structural features of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate make it particularly relevant for medicinal chemistry applications. Its hydroxyl group provides a handle for linking to other pharmacophores or for modulating physicochemical properties, while the protected pyrazole nitrogen enables controlled functionalization during multi-step syntheses.

Given the significance of pyrazole-containing compounds in drug discovery, tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate could serve as a valuable starting point for developing compounds targeting various therapeutic areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator